molecular formula C8H9ClN2O2 B11898815 Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

Cat. No.: B11898815
M. Wt: 200.62 g/mol
InChI Key: HLTKYOWHSBHXRH-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is a chemical compound with the molecular formula C8H9ClN2O2. This compound is part of the pyridine family, which is known for its aromatic properties and significant role in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate typically involves the reaction of 2-chloro-3-amino-4-methylpyridine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide to facilitate the formation of the ester bond .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines, pyridine oxides, and reduced amines .

Scientific Research Applications

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating biological pathways. This interaction can lead to the modulation of cellular processes, making it a valuable compound in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methylpyridine-2-carboxylate
  • Methyl 2-chloro-6-methylpyridine-4-carboxylate
  • 3-Amino-2-chloro-4-methylpyridine

Uniqueness

Methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and chloro groups in the pyridine ring allows for versatile chemical reactivity and potential biological activity .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

methyl 6-amino-4-chloro-3-methylpyridine-2-carboxylate

InChI

InChI=1S/C8H9ClN2O2/c1-4-5(9)3-6(10)11-7(4)8(12)13-2/h3H,1-2H3,(H2,10,11)

InChI Key

HLTKYOWHSBHXRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1Cl)N)C(=O)OC

Origin of Product

United States

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